N-allyl-N'-(3-chlorophenyl)ethanediamide
Description
N-allyl-N'-(3-chlorophenyl)ethanediamide is an ethanediamide derivative characterized by an allyl group attached to one nitrogen and a 3-chlorophenyl group to the other. Ethanediamides are known for their versatility in pharmaceutical and materials science due to their hydrogen-bonding capacity and tunable electronic properties .
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYIFNCREMZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
N-benzyl-N'-(3-chlorophenyl)ethanediamide (CAS 329079-27-8)
- Molecular Formula : C₁₅H₁₃ClN₂O₂
- Molecular Weight : 288.73 g/mol
- XLogP3 : 2.9 (moderate lipophilicity)
- This compound has been studied in gp120 protein-ligand complexes, suggesting relevance in antiviral research .
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide
- Molecular Formula : C₁₇H₁₇ClN₂O₄S₂
- Molecular Weight : 412.90 g/mol
- Key Features : The sulfonyl and thienyl groups introduce electron-withdrawing and π-conjugated systems, respectively. This may improve thermal stability and alter solubility compared to simpler ethanediamides .
1-(3-Chlorophenyl)-1H-tetrazole
- Molecular Formula : C₇H₄ClN₄
- This highlights the role of the 3-chlorophenyl moiety in enhancing stability and reactivity in diverse contexts .
Substituent Position and Molecular Interactions
Chlorophenyl acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) demonstrate that substituent positions significantly influence crystal packing and hydrogen bonding. For instance:
- 2-chloro-N-(3-methylphenyl)acetamide : The meta-methyl group induces syn-conformation of the N–H bond, fostering intermolecular N–H⋯O hydrogen bonds along the a-axis .
- 2-chloro-N-(3-nitrophenyl)acetamide : A nitro group at the meta position leads to anti-conformation, altering hydrogen-bonding networks .
These findings suggest that the 3-chlorophenyl group in N-allyl-N'-(3-chlorophenyl)ethanediamide may similarly dictate conformational preferences and solid-state interactions.
Data Table: Key Comparative Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
